Lipophilicity Tuning: XLogP3 Comparison Across N1-Alkyl Chain Lengths in the 4-Chloro Sub-Series
4-Chloro-1-propyl-1H-pyrazole exhibits an XLogP3-AA of 1.7 [1], representing a 0.5 log unit increase over the ethyl analog (XLogP3 = 1.2) and a 0.8 log unit increase over the methyl analog (XLogP3 = 0.9) [2][3]. This stepwise lipophilicity increase corresponds to approximately 3.2-fold and 6.3-fold higher calculated 1-octanol/water partition coefficients, respectively, providing medicinal chemists with a tunable handle for modulating logD-dependent properties without altering the core pharmacophore.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-Chloro-1-methyl-1H-pyrazole (XLogP3 = 0.9); 4-Chloro-1-ethyl-1H-pyrazole (XLogP3 = 1.2) |
| Quantified Difference | ΔXLogP3 = +0.8 vs. methyl; +0.5 vs. ethyl (~3.2-fold and ~6.3-fold increase in calculated logP, respectively) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019–2025); consistent methodology across all comparators |
Why This Matters
This quantifiable lipophilicity differential enables rational selection of the n-propyl variant when the target compound requires higher membrane permeability than methyl or ethyl analogs, without the synthetic complexity of introducing a butyl chain.
- [1] PubChem Compound Summary for CID 50896674, 4-chloro-1-propyl-1H-pyrazole. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 13844024, 4-chloro-1-methyl-1H-pyrazole (XLogP3 = 0.9). National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 18722228, 4-chloro-1-ethyl-1H-pyrazole (XLogP3 = 1.2). National Center for Biotechnology Information (2025). View Source
